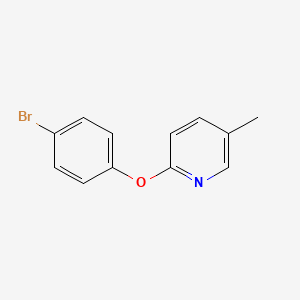
2-(4-Bromophenoxy)-5-methylpyridine
Übersicht
Beschreibung
2-(4-Bromophenoxy)-5-methylpyridine, commonly referred to as BMP, is an organobromine compound that has been studied for its potential applications in various scientific research fields. It is a derivative of pyridine, a heterocyclic aromatic compound, which is widely used in organic synthesis and as a precursor for many other compounds. BMP has been used in the synthesis of various heterocyclic aromatic compounds for use in laboratory experiments, and has also been studied for its potential applications in drug development and other biomedical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Analysis
A significant application of bromophenoxy and methylpyridine derivatives is in the synthesis and structural analysis of new compounds. For example, a study focused on synthesizing a Schiff base compound using similar bromo-substituted components, providing insights into crystal structure and antibacterial activities (Wang et al., 2008). Another research synthesized copper(II) and oxido-vanadium(IV) complexes using a bromo-substituted compound, characterizing them through various techniques including X-ray diffraction, revealing their structural and thermal properties (R. Takjoo et al., 2013).
Biological Activity Testing
Bromophenol derivatives are also studied for their biological activities. Research on bromophenol derivatives from the red alga Rhodomela confervoides indicated that these compounds were inactive against several human cancer cell lines and microorganisms, highlighting the importance of natural sources in drug discovery (Jielu Zhao et al., 2004). Another study identified and characterized bromophenols from the same alga, finding them inactive in similar biological tests (Jielu Zhao et al., 2004).
Optical and Electrochemical Properties
Research has also been conducted on the optical and electrochemical properties of compounds synthesized using bromophenoxy and methylpyridine derivatives. For instance, a study on the preparation of 1,3-Diphenylselenophenotetraazaporphyrinato Ruthenium(II) Bis(4-methylpyridine) revealed significant insights into the structure and properties of these compounds, which could have implications in various scientific fields (Takeshi Kimura & N. Murakami, 2014).
Environmental Impact Studies
Bromophenol derivatives are also of interest in environmental studies. For example, a study on the transformation of bromophenols during the chlorination process provided insights into the environmental fate of these compounds during water disinfection (Wenrui Xiang et al., 2020).
Wirkmechanismus
Target of Action
Related compounds have been studied for their anti-cancer properties
Biochemical Pathways
Related compounds have been implicated in the modulation of various biochemical pathways
Result of Action
Related compounds have shown potential anti-cancer properties . More research is needed to understand the specific effects of this compound.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-5-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXUVVWLPHZLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B3199157.png)
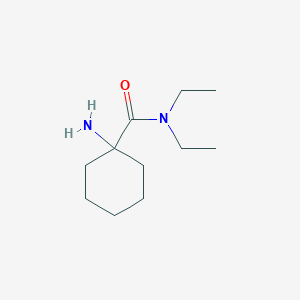
![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3199164.png)

![N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3199169.png)
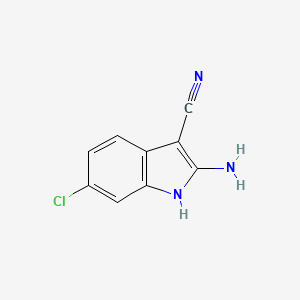
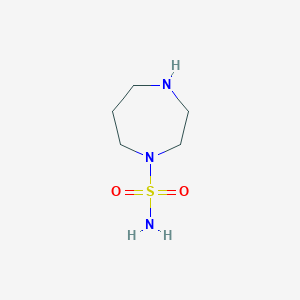

![2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3199192.png)

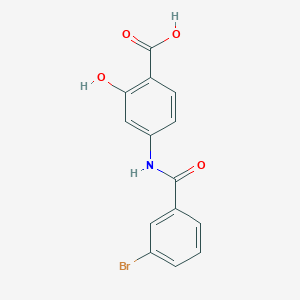
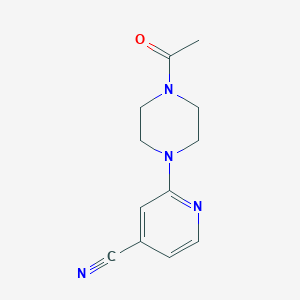
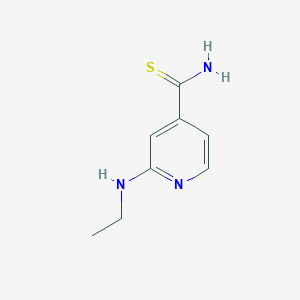
![{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B3199247.png)